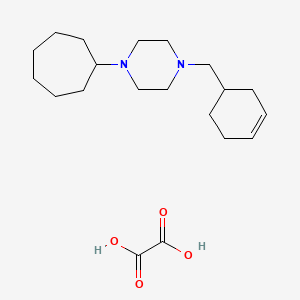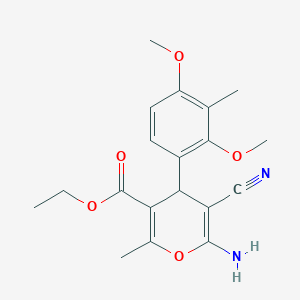![molecular formula C21H29NO B4955654 N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide, also known as AM-1248, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in 2008 by a team of researchers at the University of California, San Francisco. Since then, it has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. When N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This can have a variety of effects on physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide are primarily mediated by its activation of the CB1 receptor. This can lead to a variety of effects on physiological processes, including pain relief, appetite stimulation, and mood enhancement. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist of this receptor. Additionally, its synthetic nature allows for precise control over its chemical properties and purity. However, one limitation of using N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide. One area of interest is its potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects. Finally, research on the potential therapeutic applications of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is also an area of interest.
Synthesemethoden
The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form 3-(4-methylphenyl)-1-adamantanamine. The final step involves the reaction of 3-(4-methylphenyl)-1-adamantanamine with propanoyl chloride to form N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug addiction, and pain management. It has been shown to have a high affinity for the CB1 receptor and to be a potent agonist of this receptor. This makes it a valuable tool for studying the effects of cannabinoid receptor activation on various physiological processes.
Eigenschaften
IUPAC Name |
N-[[3-(4-methylphenyl)-1-adamantyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-3-19(23)22-14-20-9-16-8-17(10-20)12-21(11-16,13-20)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTDNNSQYYKQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4955633.png)


![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)